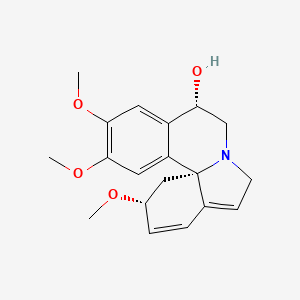

(+)-alpha-Hydroxyerysotrine

Description

Significance of Erythrina Alkaloids in Natural Product Chemistry and Chemical Biology

Erythrina alkaloids, isolated from plants of the Erythrina genus, have long captured the attention of scientists due to their intricate molecular architectures and wide-ranging pharmacological activities. florajournal.com These nitrogen-containing compounds are renowned for their potent biological effects, which have made them valuable as templates for modern drug discovery. florajournal.com The genus Erythrina is a rich source of these alkaloids, with approximately 143 distinct compounds identified to date. nih.gov

The significance of Erythrina alkaloids in natural product chemistry stems from their unique tetracyclic spiroamine framework, which presents a considerable synthetic challenge and a fertile ground for the development of novel synthetic methodologies. wikipedia.orgresearchgate.net In chemical biology, these alkaloids are instrumental as molecular probes to investigate various biological pathways. For instance, certain Erythrina alkaloids have been pivotal in characterizing nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. mdpi.com Their diverse biological activities, including anti-inflammatory, cytotoxic, and central nervous system effects, underscore their potential as lead compounds for new therapeutic agents. mdpi.comnih.gov

Overview of Structural Diversity within the Erythrinane Alkaloid Skeleton

The defining feature of Erythrina alkaloids is the erythrinane skeleton, a tetracyclic system with a characteristic spiroamine center where rings A and C are joined. nih.gov This core structure is subject to extensive variation, leading to a broad spectrum of derivatives. The structural diversity arises from different substitution patterns, oxidation levels, and the nature of the D ring. wikipedia.orgnih.gov

Erythrina alkaloids are broadly categorized into three main subclasses based on the saturation of rings A and B:

Dienoid alkaloids: These possess double bonds at C-1/C-2 and C-6/C-7. sci-hub.se

Alkenoid alkaloids: These typically feature a single double bond, often at C-1/C-6. sci-hub.se

Lactonic alkaloids: These are characterized by a lactone function in ring D. sci-hub.se

Further diversification is achieved through the presence of substituents such as hydroxyl, methoxy, and glycosyl groups at various positions on the erythrinane core. ub.edu For example, hydroxylation at C-11 is a common modification, and the stereochemistry of these substituents can significantly influence biological activity. researchgate.net The complexity is further enhanced by the formation of dimeric and trimeric structures, as well as rearrangements of the core skeleton itself. researchgate.netnih.gov

Historical and Current Research Trajectories of (+)-alpha-Hydroxyerysotrine

The journey of this compound, also known as 11α-hydroxyerysotrine, within the scientific landscape began with its isolation and structural elucidation. Early research focused on identifying and characterizing alkaloids from various Erythrina species. For instance, studies on Erythrina mulungu led to the isolation of this compound alongside other related alkaloids like (+)-erythravine. acs.orgscielo.brcapes.gov.br Spectroscopic techniques, particularly 1H and 13C NMR, were instrumental in determining its structure and relative configuration. acs.orgcapes.gov.br

Initial investigations into the biological properties of Erythrina alkaloids, including this compound, revealed their potential to act on the central nervous system. scielo.br Research has explored the anxiolytic-like effects of extracts containing this and other erythrinian alkaloids. researchgate.netscielo.br

Current research continues to delve into the chemical and biological properties of this compound. Synthetic chemists are drawn to the challenge of its total synthesis, which serves as a platform to test and develop new synthetic methods. nih.govnih.gov Furthermore, ongoing phytochemical studies of various Erythrina species, such as Erythrina suberosa, continue to report the presence of α-hydroxyerysotrine, highlighting its distribution within the genus. mdpi.com The compound is also a subject of interest in chemotaxonomic studies, which aim to understand the chemical relationships between different Erythrina species. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2R,9S,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |

InChI |

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16+,19-/m0/s1 |

InChI Key |

QWWCVLZNFFVFTR-CRFBAAHOSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |

Synonyms |

(+)-alpha-hydroxyerysotrine |

Origin of Product |

United States |

Natural Abundance and Phytochemical Isolation of + Alpha Hydroxyerysotrine

Botanical Sources and Distribution of Erythrina Species Containing (+)-alpha-Hydroxyerysotrine

The genus Erythrina, belonging to the Fabaceae family, comprises approximately 130 species of trees and shrubs. wikipedia.org These plants are distributed across tropical and subtropical regions worldwide, from the Americas to Africa and Asia. wikipedia.orgresearchgate.net Several species within this genus have been identified as natural sources of this compound.

The compound has been successfully isolated from the flowers of Erythrina mulungu, a tree native to Brazil. scispace.comnih.govnaturalproducts.netcapes.gov.br It has also been identified in the bark of Erythrina suberosa, a deciduous tree common in Southeast Asia, particularly India. mdpi.com Furthermore, phytochemical studies have confirmed its presence in the stems and leaves of Erythrina stricta, another species found in India. informahealthcare.comaloki.hu While not all 130 species of Erythrina have been exhaustively analyzed for their alkaloid content, the presence of this compound in geographically distinct species suggests it may be a more widely distributed constituent of the genus.

Table 1: Botanical Sources of this compound

| Botanical Species | Plant Part(s) | Geographic Distribution of Species | Reference(s) |

|---|---|---|---|

| Erythrina mulungu | Flowers | Brazil, South America | scispace.comnih.govnaturalproducts.netcapes.gov.br |

| Erythrina suberosa | Bark | Southeast Asia, India | mdpi.com |

| Erythrina stricta | Stems, Leaves | India | informahealthcare.com |

Note: One study on E. herbacea isolated the C-11 epimer of α-hydroxyerysotrine, highlighting the presence of closely related isomers within the genus. researchgate.net

Advanced Strategies for Extraction and Enrichment of Alkaloids from Complex Natural Matrices

The initial step in isolating this compound involves extracting the total alkaloid content from the dried and powdered plant material. A common and effective strategy is solvent extraction, followed by an acid-base partitioning procedure to selectively enrich the alkaloid fraction. scielo.brnih.gov

First, the plant material is typically macerated or percolated with a polar solvent, such as methanol (B129727) or ethanol, to extract a broad range of metabolites. scielo.brnih.gov The resulting crude extract is then concentrated under reduced pressure. To separate the alkaloids from other components, this crude extract is subjected to an acid-base extraction. The residue is dissolved in a dilute acidic aqueous solution (e.g., 2% acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. nih.gov This acidic solution is then washed with a non-polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to remove neutral and acidic compounds, which remain in the organic phase. scielo.brnih.gov

Following this purification step, the acidic aqueous layer, now enriched with alkaloid salts, is basified by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O) to a pH of 8-9. nih.gov This deprotonates the alkaloids, converting them back to their free-base form and making them insoluble in water but soluble in organic solvents. A final liquid-liquid extraction is then performed with an organic solvent (e.g., ethyl acetate or dichloromethane) to draw the free-base alkaloids out of the aqueous layer. scielo.brnih.gov Evaporation of this final organic solvent yields a crude alkaloid extract, which is significantly enriched in compounds like this compound and ready for chromatographic separation.

Chromatographic Methodologies for Isolation of this compound from Crude Extracts

Following extraction and enrichment, chromatographic techniques are indispensable for the separation and purification of individual alkaloids from the complex crude mixture. iipseries.org The isolation of this compound relies on a sequence of these methods, exploiting subtle differences in the physicochemical properties (such as polarity and size) of the various alkaloids present. nih.govresearchgate.net

A widely used initial step is Column Chromatography (CC) over a stationary phase like silica (B1680970) gel. nih.gov The crude alkaloid extract is loaded onto the column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent and a more polar one (e.g., a chloroform-acetone gradient). nih.gov This process separates the crude mixture into several fractions with decreasing polarity.

These primary fractions are often still mixtures of closely related compounds. Therefore, further purification is required. Techniques employed for this purpose include:

Preparative Thin-Layer Chromatography (TLC): This method can be used to separate smaller quantities of compounds from the fractions obtained by column chromatography. iipseries.org

Flash Chromatography: A rapid form of preparative column chromatography that uses pressure to increase the solvent flow rate, allowing for faster and more efficient separations. scielo.brmdpi.com

High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step, preparative or semi-preparative HPLC provides high resolution, enabling the separation of structurally similar alkaloids to yield highly pure compounds like this compound. iipseries.orgresearchgate.net

The purity of the isolated this compound is then confirmed using analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which also serve to elucidate and verify its chemical structure. scispace.comrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (+)-Erythravine |

| (+)-11α-hydroxyerythravine |

| (+)-11β-hydroxyerysotramidine |

| Erysotrine (B56808) |

| Erythrartine |

| Erysotramidine (B1154449) |

| 10-hydroxy-11-oxoerysotrine |

| Erytharbine |

| 10,11-dioxoerysotrine |

| Erysotrine-N-oxide |

| Wighteone |

| 4'-methoxylicoflavanone |

| Alpinumisoflavone |

| Erysubin A |

| Erysubin B |

| Senegalensin |

| Euchrenone b10 |

| Erytraline |

| Erysodine |

| Hypaphorine |

| Sitosterol |

| Stigmasterol |

| Campesterol |

| Cholesterol |

| Erytharborine A-H |

| Erythristemine |

| Oleanolic acid |

Biosynthetic Pathways and Enzymology of Erythrinane Alkaloid Formation

General Overview of Proposed Biosynthetic Routes to Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids is believed to originate from the aromatic amino acid L-tyrosine. nih.gov The pathway proceeds through several key intermediates, ultimately leading to the formation of the distinctive Erythrinane core. nih.govwikipedia.org The central hypothesis involves an oxidative phenol (B47542) coupling reaction, a key step in the formation of the spirocyclic system. wikipedia.orgacs.org

Initially, it was proposed that (S)-norprotosinomenine was the primary precursor. wikipedia.orgrsc.org However, later studies using isotopic labeling demonstrated that this was not the case. nih.gov The currently accepted pathway suggests that L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govub.edu These two molecules then condense to form (S)-norcoclaurine, a fundamental building block for many benzylisoquinoline alkaloids. nih.govub.edu

Subsequent enzymatic modifications, including methylation and hydroxylation, convert (S)-norcoclaurine into (S)-norreticuline, a pivotal branch-point intermediate. ub.eduresearchgate.netnih.gov From (S)-norreticuline, the pathway proceeds through a series of rearrangements and ring closures to form the tetracyclic spiroamine structure characteristic of Erythrina alkaloids. wikipedia.orgnih.gov This includes the formation of a dibenzazonine intermediate, which then undergoes further cyclization. acs.orgresearchgate.net The key intermediate, erysodienone, is formed through this cascade and serves as the precursor to a variety of other Erythrina alkaloids. wikipedia.orgwikipedia.org

Investigation of Key Precursors and Intermediates Leading to the Erythrinane Skeleton

The elucidation of the biosynthetic pathway has heavily relied on the identification and confirmation of key precursor molecules and intermediates. Through techniques like isotopic labeling, researchers have been able to map the flow of atoms from simple starting materials to the complex final alkaloid structures.

Early theories pointed towards (S)-norprotosinomenine as the key precursor for Erythrina alkaloids. wikipedia.orgrsc.org However, feeding experiments with labeled compounds in Erythrina crista-galli revealed that (S)-norprotosinomenine was not incorporated into the final alkaloid products. nih.gov In contrast, the administration of labeled (S)-norreticuline led to its efficient and specific incorporation into erythraline (B1235506), a major alkaloid in the plant. nih.govrsc.orgresearchgate.net This pivotal finding established (S)-norreticuline as the central precursor in the biosynthesis of Erythrina alkaloids, shifting the understanding of this complex pathway. nih.govrsc.orgrsc.org The pathway to (S)-norreticuline itself involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, which is then methylated to (S)-coclaurine and subsequently hydroxylated and methylated to yield (S)-norreticuline. ub.edunih.gov

Isotopic labeling has been an indispensable tool in tracing the intricate steps of Erythrina alkaloid biosynthesis. By feeding plants with precursors labeled with stable or radioactive isotopes, scientists can follow the metabolic fate of these molecules.

In a key study, [¹³C]-labeled (S)-norreticuline was administered to Erythrina crista-galli. nih.gov Subsequent analysis of the isolated erythraline using Nuclear Magnetic Resonance (NMR) spectroscopy showed that the ¹³C label was specifically located at the C-10 position. nih.govresearchgate.net This result was crucial as it ruled out the involvement of a symmetrical intermediate, such as a diphenoquinone, which would have led to a scrambling of the label. nih.gov These findings provided strong evidence for an asymmetric incorporation of (S)-norreticuline into the Erythrinane skeleton. rsc.org Further studies have utilized labeled precursors to confirm the roles of other intermediates and to piece together the sequence of enzymatic reactions. rsc.org

Characterization of Enzymatic Steps Involved in the Hydroxylation and Methylation Leading to (+)-alpha-Hydroxyerysotrine

The conversion of the basic Erythrinane skeleton into the diverse array of Erythrina alkaloids, including this compound, involves a series of hydroxylation and methylation reactions. These modifications are catalyzed by specific enzymes that add functional groups to the core structure, altering its chemical properties.

While the specific enzymes responsible for the final steps leading to this compound have not been fully characterized, the biosynthesis of related alkaloids provides insights into the types of enzymes involved. For instance, the formation of the oxygenated and unsaturated A ring, a common feature in many Erythrina alkaloids, necessitates such enzymatic reactions. nih.gov Transcriptome analysis of Erythrina velutina has identified several candidate genes encoding for enzymes like cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs), which are known to play crucial roles in the hydroxylation and methylation of various plant secondary metabolites. nih.govub.edu These enzymes are likely involved in the later stages of the biosynthetic pathway, tailoring the Erythrinane scaffold to produce the final array of alkaloids. nih.govub.edu The hydroxylation at the C-11 position, which is characteristic of 11-hydroxyerysotrine, is a key step in the formation of this class of alkaloids. informahealthcare.comethernet.edu.et

Genetic and Molecular Biology Approaches to Biosynthesis

Modern molecular biology techniques are providing new avenues to explore the biosynthesis of Erythrina alkaloids at the genetic level. Transcriptome analysis, which involves sequencing all the RNA molecules in a cell or tissue, allows for the identification of genes that are actively being expressed during alkaloid production. ub.edunih.gov

A study on Erythrina velutina combined transcriptome and metabolite profiling to identify candidate genes involved in the biosynthetic pathway. ub.edunih.gov This approach led to the proposal of a putative pathway involving 24 gene candidates. ub.edunih.gov Among these were genes encoding for enzymes such as tyrosine aminotransferase (TAT), tyrosine decarboxylase (TYDC), norcoclaurine synthase (NCS), and various O-methyltransferases (OMTs) and cytochrome P450s (CYPs), which are all key players in benzylisoquinoline alkaloid biosynthesis. nih.govub.edu The expression levels of these genes in different plant tissues (leaves and seeds) provided further clues about the spatial organization of the biosynthetic pathway. ub.edu Such "omic" approaches hold great promise for identifying and characterizing the specific enzymes responsible for each step of the pathway, including the formation of this compound, and could pave the way for biotechnological production of these valuable compounds. ub.edunih.gov

Synthetic Methodologies and Total Synthesis of + Alpha Hydroxyerysotrine and Analogs

Strategic Approaches to the Erythrinane Tetracyclic Skeleton

The construction of the characteristic erythrinane tetracyclic core has been approached through various strategic disconnections of the A, B, and C rings. researchgate.net These strategies can be broadly categorized based on the key bond-forming reactions used to assemble the spirocyclic system.

Historically, the methods for building the erythrinan (B1236395) ring system have been classified into several types, including:

C-ring formation: This can be achieved through intramolecular cyclization to form the C-5 quaternary center or by electrophilic substitution. nih.gov

A-ring formation: Strategies for forming the A-ring often involve intramolecular aldol (B89426) reactions or starting from a benzoindolizidine fragment. nih.gov

B-ring formation: This has been accomplished using a C-5 spiro-isoquinoline system. nih.gov

B- and C-ring formation: Intramolecular annulation of a dibenzazonine is a key strategy for the simultaneous formation of these rings. nih.gov

More recent and innovative approaches have expanded this repertoire. Domino reactions, for instance, have emerged as a powerful tool, allowing for the construction of the erythrina and B-homoerythrina alkaloid skeletons in a highly efficient, three-step domino sequence from readily available starting materials. researcher.life Another notable strategy involves the use of a Meyers bicyclic lactam template for a highly stereoselective synthesis of the tetracyclic core. researcher.life Furthermore, a concise total synthesis of 3-demethoxyerythratidinone (B1256575) was achieved through a strategy based on combined rhodium catalysis, enabling a tandem annulation of the A and B rings. nih.gov

A significant development in the synthesis of the erythrinane core is the use of cascade reactions. An efficient cascade strategy for the rapid construction of a highly enantioenriched erythrinane core skeleton has been reported. acs.org This method, which utilizes sequential catalysis by a chiral Cr(III)(salen)Cl and InCl3, involves an intramolecular enantioselective nucleophilic addition of cyclohexanone-derived tertiary enamides followed by a diastereoselective Pictet-Spengler cyclization. acs.orgbeilstein-journals.org This approach leads to diverse erythrina alkaloid derivatives as a single diastereoisomer with high enantiomeric excess. acs.org

The following table summarizes some of the key strategic approaches to the erythrinane skeleton:

| Strategic Approach | Key Reaction/Feature | Target/Example | Reference(s) |

| C-Ring Formation | Intramolecular cyclization | Erythrinane core | nih.gov |

| A-Ring Formation | Intramolecular aldol reaction | Erythrinane core | nih.gov |

| B-Ring Formation | C-5 spiro-isoquinoline system | Erythrinane core | nih.gov |

| B- and C-Ring Formation | Intramolecular annulation of dibenzazonine | Erythrinane core | nih.gov |

| Domino Reaction | Three-step domino sequence | Erythrina and B-homoerythrina alkaloids | researcher.life |

| Meyers Bicyclic Lactam | Stereoselective synthesis | Tetracyclic core of Erythrina alkaloids | researcher.life |

| Combined Rhodium Catalysis | Tandem annulation of A and B rings | 3-Demethoxyerythratidinone | nih.gov |

| Asymmetric Catalytic Cascade | Enantioselective nucleophilic addition and Pictet-Spengler cyclization | Enantioenriched erythrinane core | acs.orgresearchgate.net |

Stereoselective and Enantioselective Total Synthesis of (+)-alpha-Hydroxyerysotrine

The absolute configuration of this compound necessitates the use of stereoselective and enantioselective synthetic methods. Chiral pool α-amino acids have been utilized as powerful tools in the total synthesis of structurally diverse natural products, including those with the erythrinane skeleton. dntb.gov.ua These readily available and enantiomerically pure starting materials can serve as chiral sources, devices, and inducers in asymmetric reactions. dntb.gov.ua

One of the earliest and most significant achievements in this area was the first total synthesis of natural Erythrina alkaloids in their chiral forms, including (+)-erysotrine, a close analog of this compound. jst.go.jp This synthesis employed an asymmetric Diels-Alder reaction under high pressure. jst.go.jp

More recent efforts have focused on developing highly efficient and stereoselective routes. For example, bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the stereoselective synthesis of γ-hydroxy-α-amino acids, which are key structural motifs in some Erythrina alkaloids. rsc.org These cascades offer high stereoselectivity and atom economy. rsc.org

Organocatalysis has also proven to be a valuable tool. An efficient route for the synthesis of all four diastereomers of a protected α-amino-γ-butyrolactone to access γ-hydroxynorvaline was established using an organocatalytic Mannich reaction and an enzymatic ketone reduction as the key asymmetric steps. rsc.org

A concise asymmetric total synthesis of (+)-erysotramidine, another related alkaloid, was achieved using a chiral base desymmetrization of a meso-imide, N-acyliminium addition, a retro-Diels-Alder cycloaddition, and a radical cyclization as the key steps. rsc.org

The development of divergent synthetic routes has also been a key focus, allowing for the synthesis of multiple Erythrina alkaloids from a common intermediate. A general synthetic methodology for Erythrina alkaloids was developed, inspired by a proposed biosynthetic mechanism, which allowed for the flexible synthesis of various members of the family. wiley.com

Key Reaction Methodologies Employed in Erythrina Alkaloid Synthesis

The synthesis of the complex erythrinane framework has spurred the development and application of a wide array of powerful chemical reactions. These methodologies are crucial for constructing the key structural features of these alkaloids, such as the spirocyclic core and the quaternary carbon center.

Diels-Alder Cycloadditions

The Diels-Alder reaction has been a cornerstone in the synthesis of Erythrina alkaloids. dntb.gov.ua It provides a powerful method for the construction of the cyclohexene (B86901) ring (C-ring) of the erythrinane skeleton.

A notable application of this reaction is the intramolecular Diels-Alder reaction of a 2-imido-substituted furan. nih.govnih.gov This strategy was successfully employed in the synthesis of 3-demethoxyerythratidinone. nih.govresearcher.life The resulting oxabicyclic adduct can be further elaborated to the complete tetracyclic framework. nih.gov The facility of this cycloaddition is attributed to the placement of the carbonyl center within the dienophile tether and the presence of a carbomethoxy group that lowers the LUMO energy of the π-bond. nih.gov

Furthermore, the Diels-Alder reaction of a dioxopyrroline derivative was effectively used in the total synthesis of dl-coccuvinine and dl-coccolinine, which are "abnormal-type" erythrinan alkaloids. researchgate.net High-pressure conditions have also been utilized to facilitate the Diels-Alder reaction in the synthesis of (+)-erysotrine. jst.go.jp

Oxidative Phenol (B47542) Dearomatization Reactions

Oxidative phenol dearomatization is a key strategy for transforming simple, electron-rich aromatic compounds into highly functionalized and reactive intermediates. chim.it This "aromatic ring umpolung" has been instrumental in the synthesis of Erythrina alkaloids. chim.itresearchgate.net

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are frequently used to mediate these transformations. acs.orgnih.govacs.org These reagents are environmentally benign and offer an alternative to toxic heavy metals. acs.org A concise synthesis of erysotramidine (B1154449) was achieved using an oxidative phenol dearomatization mediated by a hypervalent iodine reagent as a key step. acs.orgnih.govacs.org This approach reconfigures the inert unsaturations of a phenol into a functionalized prochiral dienone, which can be further elaborated. acs.org

This methodology has also been applied in the total synthesis of (+)-3-demethoxyerythratidinone and (+)-erysotramidine via the oxidative amidation of a phenol. jst.go.jp

Intramolecular Acylal Cyclization Approaches

The intramolecular acylal cyclization (IAC) has emerged as an efficient synthetic strategy for the construction of the tetracyclic core of Erythrina alkaloids. researchgate.netresearchgate.net This methodology allows for the rapid assembly of the multiple-ring system in a domino process catalyzed by a Lewis acid. researchgate.net

The IAC approach has been successfully applied to the synthesis of a range of bicyclic heterocycles and has been utilized in a protecting-group-free five-step total synthesis of (±)-lycorane, which shares structural similarities with the Erythrina alkaloids. researchgate.net This demonstrates the versatility of the IAC reaction in natural product synthesis.

Palladium-Catalyzed α-Arylation for Tetrahydroisoquinoline Core Construction

The tetrahydroisoquinoline (THIQ) moiety is a fundamental structural unit in Erythrina alkaloids. mdpi.com Palladium-catalyzed α-arylation of esters has been developed as a concise and efficient method for constructing this core. mdpi.comresearchgate.net

This method involves the intramolecular coupling of an aryl iodide with an ester enolate, generated in the presence of a base such as K₃PO₄, to form the tetrahydroisoquinoline ring in high yield. mdpi.comresearchgate.netresearchgate.net This approach avoids the need for strong bases and provides a powerful tool for the synthesis of functionalized THIQ derivatives. researchgate.net The Buchwald-Hartwig α-arylation of β-amino esters is a key reaction in this strategy, enabling a three-step synthesis of functionalized 1,2,3,4-tetrahydroisoquinolines. researchgate.net

Oxidative Ritter-Type Reactions in Collective Syntheses

A significant advancement in the synthesis of the Erythrina alkaloid core has been the development of an oxidative Ritter-type reaction. This methodology provides an efficient way to construct the sterically hindered N-acyl aza-quaternary carbon center at C-5, a key structural feature of these alkaloids.

The classical Ritter reaction, which involves the reaction of a nitrile with a carbocation, has inherent limitations such as harsh reaction conditions and the need for a large excess of the nitrile. researchgate.netchinesechemsoc.org An innovative approach circumvents these issues by employing an oxidative strategy. This method utilizes the oxidation of an α-arylketone to generate the necessary carbocation intermediate, which is then trapped by a nitrile. researchgate.netchinesechemsoc.org

This strategy has been successfully applied in the collective total syntheses of several Erythrina alkaloids. chinesechemsoc.org A key step in this synthetic route is the reaction of an α-arylketone with a nitrile in the presence of an oxidizing agent and a Brønsted acid. This reaction efficiently constructs the tetracyclic core of the alkaloids. chinesechemsoc.org

In a notable application, this oxidative Ritter-type reaction was employed to synthesize a common precursor that could be divergently converted to various Erythrina alkaloids. chinesechemsoc.org While the direct total synthesis of this compound using this specific method has not been explicitly detailed, the synthesis of the unnatural isomer, 11-α-hydroxyerysotramidine, has been achieved. chinesechemsoc.org This synthesis demonstrates the power of the oxidative Ritter-type reaction in accessing functionally diverse Erythrina alkaloids. The reaction involves the desulfurization of a key precursor to form a carbocation intermediate, which is then trapped by water to yield the hydroxylated product. chinesechemsoc.org

Table 1: Key Features of the Oxidative Ritter-Type Reaction in Erythrina Alkaloid Synthesis chinesechemsoc.org

| Feature | Description |

| Key Transformation | Construction of the N-acyl aza-quaternary carbon at C-5. |

| Reactants | α-arylketone, nitrile. |

| Reagents | Oxidizing agent (e.g., DDQ), Brønsted acid (e.g., HBF₄). |

| Advantages | Milder reaction conditions, use of a limited amount of nitrile. |

| Application | Collective total syntheses of various Erythrina alkaloids. |

Semi-synthetic Derivatization from Related Erythrina Alkaloids

Semi-synthesis, the chemical modification of naturally occurring compounds, represents an important strategy for producing analogs of complex natural products that may be difficult to obtain from natural sources or through total synthesis. In the context of this compound, related Erythrina alkaloids that are often co-isolated in significant quantities, such as erysotrine (B56808) and erythravine (B1248123), serve as potential starting materials for its semi-synthesis. researchgate.netscielo.brresearchgate.net

The structural similarities between these alkaloids, particularly the shared tetracyclic core, suggest that the conversion of erysotrine or erythravine to this compound would primarily involve the introduction of a hydroxyl group at the C-11 position. While specific and detailed procedures for the direct semi-synthetic conversion of these related alkaloids into this compound are not extensively documented in the reviewed scientific literature, the general principles of alkaloid chemistry allow for speculation on potential synthetic routes.

For instance, the introduction of a hydroxyl group onto the aromatic D-ring of erysotrine could potentially be achieved through electrophilic aromatic substitution reactions, such as hydroxylation. However, controlling the regioselectivity of such a reaction to specifically target the C-11 position would be a significant challenge. Alternatively, methods involving the biotransformation of these alkaloids using microbial or enzymatic systems could offer a more selective means of hydroxylation. ethernet.edu.et

The isolation of this compound alongside other Erythrina alkaloids from various Erythrina species, such as Erythrina mulungu and Erythrina suberosa, highlights their biosynthetic relationship and suggests the feasibility of their interconversion in the laboratory. mdpi.comekb.egpvamu.edu

Table 2: Co-occurring Erythrina Alkaloids with Potential for Semi-synthesis

| Alkaloid | Natural Source (Example) | Potential for Conversion to this compound |

| Erysotrine | Erythrina species | Potential starting material for hydroxylation at C-11. |

| Erythravine | Erythrina mulungu researchgate.net | Potential starting material for hydroxylation at C-11. |

Molecular and Cellular Mechanisms of Action of + Alpha Hydroxyerysotrine

Modulation of Ligand-Gated Ion Channels and Neurotransmitter Receptors

The primary mechanism of action for (+)-α-Hydroxyerysotrine, also known as (+)-11α-hydroxyerysotrine, involves the modulation of ligand-gated ion channels, specifically nicotinic acetylcholine (B1216132) receptors (nAChRs). plos.orgnih.gov These receptors are crucial for various functions within the central nervous system (CNS). plos.org

Interactions with Nicotinic Acetylcholine Receptors (nAChRs), including α4β2 and α7 Subtypes

In vitro studies using whole-cell patch-clamp recordings have been conducted to investigate the effects of (+)-α-Hydroxyerysotrine on different nAChR subtypes. plos.org These experiments typically involve applying acetylcholine, the natural agonist, to cells expressing specific nAChR subtypes and then co-applying (+)-α-Hydroxyerysotrine to observe any inhibition of the acetylcholine-activated currents. plos.orgresearchgate.net

Research has shown that (+)-α-Hydroxyerysotrine is an inhibitor of neuronal nAChR currents. plos.org However, when compared to other related alkaloids isolated from Erythrina mulungu, such as (+)-erythravine and (+)-11α-hydroxyerythravine, its inhibitory effect is notably weaker. plos.orgnih.gov

α7 Subtype: In studies using cultured rat hippocampal neurons, which primarily express the α7 nAChR subtype, 100 µM of (+)-α-Hydroxyerysotrine partially and reversibly blocked currents activated by acetylcholine. plos.orgresearchgate.net The compound reduced both the peak amplitude and the charge transfer of the current. plos.org

α4β2 Subtype: The α4β2 nAChR subtype is considered a significant target for the behavioral effects of Erythrina alkaloids. plos.orgresearchgate.net However, in experiments on HEK 293 cells engineered to express α4β2 receptors, (+)-α-Hydroxyerysotrine showed no significant inhibitory effect at a concentration of 10 µM. plos.orgresearchgate.net This contrasts sharply with compounds like (+)-11α-hydroxyerythravine, which potently inhibited these receptors with an IC₅₀ value in the nanomolar range. plos.orgnih.gov

α3 Subtype:* In PC12 cells, which natively express α3-containing (α3*) nAChRs, (+)-α-Hydroxyerysotrine at a concentration of 50 µM caused a partial and reversible block of acetylcholine-induced currents. plos.orgresearchgate.net

Table 1: In Vitro Inhibitory Effects of (+)-α-Hydroxyerysotrine on nAChR Subtypes

| Cell Model | Receptor Subtype Expressed | Concentration of (+)-α-Hydroxyerysotrine | Observed Effect | Reference |

|---|---|---|---|---|

| Cultured Hippocampal Neurons | α7* | 100 µM | Partial, reversible block of ACh-activated current. | plos.orgresearchgate.net |

| HEK 293 Cells | α4β2 | 10 µM | No significant effect. | plos.orgresearchgate.net |

Role in Other Receptor Systems (e.g., GABAergic, if relevant from in vitro studies)

The investigation into the anxiolytic-like effects of Erythrina alkaloids has led to suggestions that their mechanism is non-GABAergic, meaning it does not primarily involve the gamma-aminobutyric acid (GABA) receptor system. nih.gov Current research literature focuses heavily on the compound's interaction with the nicotinic cholinergic system. There is a lack of specific in vitro studies demonstrating a direct modulatory role of (+)-α-Hydroxyerysotrine on GABAergic receptors. nih.govsci-hub.se

Enzyme Inhibition or Activation Pathways

The available scientific literature on (+)-α-Hydroxyerysotrine primarily details its action on neurotransmitter receptors. plos.orgscielo.br There is limited specific information or detailed studies focusing on its role as a direct inhibitor or activator of specific enzymatic pathways. While some related erythrinaline alkaloids have been studied for their effects on enzymes like caspase-3, this has not been a prominent area of investigation for (+)-α-Hydroxyerysotrine itself. researchgate.net One study that screened several Brazilian medicinal plants, including Erythrina mulungu from which the compound is derived, found the plant extract did not significantly alter the expression of the metabolic enzyme CYP3A4 in vitro. frontiersin.org

Cellular Signaling Cascade Interventions

The primary intervention of (+)-α-Hydroxyerysotrine in cellular signaling is a direct consequence of its modulation of ligand-gated ion channels. plos.org By inhibiting nAChRs, the compound alters the flow of cations (like Na⁺ and Ca²⁺) into the neuron, which in turn changes the cell's membrane potential. sinobiological.com This modulation of ion flux is a fundamental signaling event that can influence neuronal excitability and neurotransmitter release. sinobiological.com

The interaction with nAChRs represents an upstream intervention in signal transduction. libretexts.org The downstream consequences of this specific receptor modulation by (+)-α-Hydroxyerysotrine, such as effects on second messenger systems (e.g., cAMP) or specific protein kinase cascades (e.g., PKA, MAPK), are not yet extensively detailed in the scientific literature. nih.govnih.govcreative-diagnostics.com

In vitro Pharmacological Profiling and Target Deconvolution Strategies

The characterization of (+)-α-Hydroxyerysotrine's effects on nAChRs is a direct result of in vitro pharmacological profiling. plos.orgselvita.com This strategy involves testing a compound against a panel of known biological targets to determine its activity and selectivity profile.

The key study by Setti-Perdigão et al. (2013) is a clear example of this approach. plos.org Researchers used different cell lines, each engineered or known to express a specific nAChR subtype (α7, α4β2, α3*), as a platform to screen (+)-α-Hydroxyerysotrine and related alkaloids. plos.orgresearchgate.net Using electrophysiological techniques like patch-clamping, they could directly measure the functional consequence (inhibition of ion flow) of the compound's interaction with each receptor subtype. plos.orgresearchgate.net

This type of profiling allows for a direct comparison of activity across different receptor subtypes, revealing that (+)-α-Hydroxyerysotrine is a comparatively weak inhibitor within its class of alkaloids. plos.orgnih.gov Such profiling is a fundamental component of target deconvolution, the process of identifying the specific molecular targets responsible for a compound's physiological effects. scielo.br

Structure Activity Relationship Sar Studies of + Alpha Hydroxyerysotrine and Its Analogs

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of erythrinane alkaloids. The specific spatial orientation of functional groups affects how the molecule binds to its biological target, influencing its potency and efficacy.

For erythrinane alkaloids, the natural configuration is typically the most biologically active. All known naturally occurring Erythrina alkaloids possess an S-configuration at the C-5 stereocenter. lu.se This specific arrangement is crucial for proper orientation within the receptor's binding site. Any alteration to this stereocenter can lead to a significant loss of activity.

While specific comparative data for the stereoisomers of (+)-α-Hydroxyerysotrine are not extensively detailed in the available literature, studies on closely related analogs highlight the importance of stereochemistry. For instance, research on (+)-erythravine and (+)-11α-hydroxyerythravine, which share the same erythrinane core, demonstrates stereoselective inhibition of nAChR subtypes. In one study, (+)-11α-hydroxyerysotrine showed no effect on the α4β2 nAChR response at a concentration of 10 µM, indicating that subtle changes in stereochemistry and substitution can dramatically alter activity. lu.se

Generally, chiral natural compounds are biosynthesized in an enantiomerically pure form, and this chirality is pivotal for their biological function. nih.gov A change in stereochemistry can affect not only the binding affinity to the target receptor but also the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 1: Influence of Stereochemistry on nAChR Inhibition for Erythravine (B1248123) Analogs

| Compound | Receptor Subtype | IC₅₀ |

|---|---|---|

| (+)-Erythravine | α7* | 6 µM |

| α4β2 | 13 nM | |

| (+)-11α-Hydroxyerythravine | α7* | 5 µM |

| α4β2 | 4 nM |

Data sourced from studies on analogs of (+)-alpha-Hydroxyerysotrine to illustrate the principle of stereochemical influence. lu.se

Impact of Substituent Patterns on Receptor Binding and Functional Modulation

The nature and position of chemical groups (substituents) on the erythrinane skeleton significantly modulate the affinity for receptors and the functional activity of the compounds. The aromatic D-ring of many erythrinane alkaloids is a common site for structural variation, particularly at positions C-15 and C-16.

Studies comparing a series of Erythrina alkaloids at the human α4β2 nAChR have provided valuable insights into these structure-activity relationships. The α4β2 subtype is the most abundant nAChR in the brain and is a key target for nicotine addiction and various neurological disorders.

Key findings include:

Hydroxyl vs. Methoxy Groups: The presence of a free hydroxyl group at C-16 (as in erysodine and erysopine) versus a methoxy group (as in erysotrine) influences binding affinity. Erysodine, with a hydroxyl group at C-16, is a potent competitive antagonist at neuronal nAChRs. lu.senih.gov

Substitution at C-15: Erysopine, which has a hydroxyl group at C-15 in addition to the one at C-16, displays a different binding profile compared to erysodine.

The data from radioligand binding assays and functional assays provide quantitative measures of these effects.

Table 2: Binding Affinities (Ki) and Functional Inhibition (IC₅₀) of Erythrinane Alkaloids at the Human α4β2 nAChR

| Compound | R1 (C-15) | R2 (C-16) | Ki (µM) for [³H]cytisine binding | IC₅₀ (µM) for ACh-evoked currents |

|---|---|---|---|---|

| Erysodine | OCH₃ | OH | 0.13 ± 0.01 | 0.28 ± 0.05 |

| Erysotrine (B56808) | OCH₃ | OCH₃ | 0.17 ± 0.01 | 0.37 ± 0.01 |

| Erysopine | OH | OH | 0.52 ± 0.02 | 1.1 ± 0.1 |

Role of the Erythrinane Core and Dienoid System in Activity

The tetracyclic erythrinane core is the fundamental scaffold responsible for the characteristic biological activities of this class of alkaloids. However, the degree of unsaturation within this core structure is a critical factor for potency.

Many of the most active Erythrina alkaloids, including (+)-α-Hydroxyerysotrine, are "dienoid" alkaloids. This means they possess a conjugated diene system in rings A and B (specifically at Δ¹,² and Δ⁶,⁷). This structural feature imparts a degree of rigidity to the molecule and is considered a primary requirement for high-affinity binding to nAChRs. researcher.life

The importance of the dienoid system can be illustrated by comparing the activity of dienoid alkaloids with related compounds that are either "alkenoid" (possessing only one double bond) or fully saturated. For example, erysodine (a dienoid alkaloid) is a more potent inhibitor of [³H]cytisine binding at neuronal nAChRs than dihydro-β-erythroidine, which has a different, non-aromatic D-ring and lacks the conjugated diene system of the A/B rings. nih.gov The conjugated system influences the electronic distribution and conformational properties of the molecule, which are essential for optimal interaction with the receptor. Modifications that disrupt this dienoid system generally lead to a significant decrease in biological activity. researcher.life

Table 3: Comparison of Dienoid vs. Non-Dienoid Erythrinane Alkaloids

| Compound | Structural Class | Target | Activity |

|---|---|---|---|

| Erysodine | Dienoid | Neuronal nAChRs ([³H]cytisine binding) | Potent Inhibitor |

Computational Chemistry and Pharmacophore Modeling for SAR Elucidation

Computational chemistry provides powerful tools for understanding the three-dimensional aspects of structure-activity relationships at the molecular level. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are invaluable for rationalizing the SAR of erythrinane alkaloids and for designing new, more potent, and selective analogs. nih.gov

A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive charges) that a molecule must possess to bind to a specific receptor. For erythrinane alkaloids acting on nAChRs, a typical pharmacophore model would include:

A positively ionizable feature, corresponding to the protonated nitrogen atom of the spiroamine core, which is crucial for interacting with negatively charged residues in the receptor's binding pocket.

One or more hydrogen bond acceptor/donor sites, represented by the hydroxyl or methoxy groups on the aromatic D-ring.

An aromatic ring feature, representing the D-ring itself, which can engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues (like tryptophan and tyrosine) in the binding site.

While specific pharmacophore or 3D-QSAR models for (+)-α-Hydroxyerysotrine are not extensively published, molecular docking studies with related alkaloids like erysodine have been used to simulate their binding pose within homology models of nAChR subtypes. nih.gov These studies help to visualize the key intermolecular interactions, such as hydrogen bonds and cation-π interactions, that stabilize the ligand-receptor complex. Such computational approaches can predict the binding affinity of novel analogs, guiding synthetic efforts toward compounds with improved pharmacological profiles. nih.govnih.gov

Chemical Derivatization and Scaffold Modification for Research Probing

Synthesis of Chemically Modified Analogs of (+)-alpha-Hydroxyerysotrine

The synthesis of analogs of (+)-α-Hydroxyerysotrine and related Erythrina alkaloids is a complex challenge that has been approached through various strategies, including the modification of isolated natural products and total synthesis endeavors. clockss.org A key focus has been the manipulation of the oxygenation patterns and the introduction of substituents at various positions on the erythrinan (B1236395) skeleton. researchgate.net

Synthetic approaches often target key intermediates that allow for the late-stage diversification of the alkaloid structure. For instance, the compound 11,12-dimethoxy-8,9-dihydro-1H-indolo[7a,1-a]isoquinoline-2,6-dione has been identified as a crucial synthetic intermediate for accessing dienoid-type erythrinan alkaloids like erysotrine (B56808). clockss.org The synthesis of this intermediate has been achieved through methods featuring an oxidative dearomatization-spirocyclization sequence. clockss.org

Modifications on the A, B, and C rings of the erythrinan scaffold have led to a variety of analogs. researchgate.net Examples of such modifications on related alkaloids include the introduction of carbonyl groups, epoxides, and N-oxides. researchgate.net For instance, the oxidation of the C-11 hydroxyl group of (+)-α-Hydroxyerysotrine would yield a ketone, a common transformation in the study of related alkaloids. rsc.org The synthesis of 10-oxo-11-hydroxyerysotrine, an analog with modifications on ring C, has been reported. rsc.org

Furthermore, collective total syntheses of various Erythrina alkaloids have been achieved from a common precursor, demonstrating the feasibility of producing a range of structurally related compounds for further investigation. chinesechemsoc.org These synthetic strategies often involve powerful chemical transformations like the Ritter reaction to construct key structural features such as the C-5 aza-quaternary carbon center. chinesechemsoc.org

Table 1: Examples of Synthetic Intermediates and Analogs of Erythrina Alkaloids

| Compound Name | Role/Type | Reference |

| 11,12-dimethoxy-8,9-dihydro-1H-indolo[7a,1-a]isoquinoline-2,6-dione | Key Synthetic Intermediate | clockss.org |

| 10-oxo-11-hydroxyerysotrine | Analog | rsc.org |

| Erythratidinone | Modified Ring A Analog | researchgate.net |

| Erysotrine N-oxide | Modified Ring B Analog | researchgate.net |

| (+)-10,11-dioxoerythratine | Modified Ring C Analog | researchgate.net |

Introduction of Functional Groups for Biological Probing and Imaging Studies

To investigate the biological targets and mechanisms of action of (+)-α-Hydroxyerysotrine, researchers introduce specific functional groups into its structure. These modifications can serve as handles for attaching fluorescent dyes, affinity labels, or other reporter groups, facilitating biological probing and imaging studies. sci-hub.boxashp.org

The choice of functional group is critical and depends on the intended application. pressbooks.pub Common functional groups used in medicinal chemistry for creating biological probes include:

Amines and Carboxylic Acids: These groups can be used for conjugation reactions, such as amide bond formation, to attach larger molecules like biotin (B1667282) or fluorescent tags. khanacademy.orglumenlearning.com

Alkynes and Azides: These are particularly useful for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which are highly efficient and biocompatible for labeling molecules in complex biological systems.

Halogens: The introduction of fluorine, for example, can modulate the physicochemical properties of the molecule and can be used in positron emission tomography (PET) imaging if a radioactive isotope like ¹⁸F is incorporated. sci-hub.box

Hydroxyl Groups: The inherent hydroxyl group at C-11 of (+)-α-Hydroxyerysotrine itself provides a site for derivatization, for example, through esterification or etherification, to introduce other functionalities. ashp.org

The strategic placement of these functional groups is essential to minimize disruption of the alkaloid's natural binding to its biological target. ashp.org For instance, a derivative could be designed where a linker arm is attached to a position on the molecule that is not critical for its primary biological activity, with a fluorescent probe at the end of the linker. While specific examples for (+)-α-Hydroxyerysotrine are not detailed in the provided context, the principles of medicinal chemistry suggest these approaches are applicable. sci-hub.box

Table 2: Functional Groups for Biological Probing

| Functional Group | Potential Application | Reference |

| Amine (-NH₂) | Conjugation to probes | khanacademy.org |

| Carboxylic Acid (-COOH) | Conjugation to probes | khanacademy.orglumenlearning.com |

| Alkyne | Click chemistry | |

| Azide (-N₃) | Click chemistry | |

| Halogens (e.g., -F) | PET imaging, property modulation | sci-hub.box |

Exploration of Unique Derivatization Reactions (e.g., 11-acetyl erysotrine)

The exploration of unique derivatization reactions expands the chemical diversity of analogs and can lead to compounds with novel properties. A specific example of such a derivatization is the synthesis of 11-acetyl erysotrine . stuartxchange.org This compound is an acetylated derivative of erysotrine, a closely related alkaloid that lacks the C-11 hydroxyl group found in (+)-α-Hydroxyerysotrine. The study of 11-acetyl erysotrine, isolated from the flowers of Erythrina stricta, highlights that acetylation of hydroxyl groups is a naturally occurring and synthetically feasible modification within this class of alkaloids. stuartxchange.org

Applying this logic to (+)-α-Hydroxyerysotrine, the acetylation of its C-11 hydroxyl group would yield 11-acetyl-α-hydroxyerysotrine . This reaction would typically involve treating (+)-α-Hydroxyerysotrine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. This simple modification converts the polar hydroxyl group into a less polar ester, which can significantly alter the molecule's physicochemical properties, such as its solubility and ability to cross cell membranes.

Other unique derivatization reactions explored in the context of Erythrina alkaloids include the formation of oximes and the construction of novel heterocyclic rings fused to the main scaffold. rsc.org For example, erytharborine C, an alkaloid isolated from Erythrina arborescens, possesses a unique oxime moiety. rsc.org These types of transformations demonstrate the chemical tractability of the erythrinan core and provide pathways to generate structurally novel probes and therapeutic candidates.

Advanced Analytical Techniques for Comprehensive Research on + Alpha Hydroxyerysotrine

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of (+)-alpha-Hydroxyerysotrine, offering high sensitivity and mass accuracy for the determination of elemental composition and the identification of metabolites. nih.govijpras.com When coupled with liquid chromatography (LC), HRMS, particularly systems like Orbitrap, can achieve extremely high resolution, enabling the differentiation of molecules with very similar masses. thermofisher.com This is critical in metabolomics studies where complex biological matrices are analyzed. nih.govanimbiosci.org

The process involves ionizing the sample and separating the ions based on their mass-to-charge ratio (m/z). thermofisher.com The high accuracy of HRMS allows for the confident assignment of a molecular formula to a detected ion. nih.gov Further fragmentation of the parent ion (MS/MS or MSn experiments) provides structural information by breaking the molecule into smaller, characteristic pieces. ijpras.comnih.gov This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification by comparing it to spectral libraries or through de novo interpretation.

In the context of this compound, HRMS would be employed to:

Confirm the elemental composition of the isolated compound.

Identify known and unknown metabolites of this compound in biological systems.

Profile the metabolic fate of the compound, which is crucial in early-stage drug discovery. ijpras.com

Distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions. ijpras.com

Table 1: Key HRMS Parameters for Metabolite Analysis

| Parameter | Description | Importance in this compound Research |

|---|---|---|

| Mass Accuracy | The closeness of the measured mass to the true mass, typically expressed in parts per million (ppm). nih.gov | Crucial for determining the correct elemental composition and distinguishing between closely related metabolites. |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. thermofisher.com | High resolution is essential for separating this compound and its metabolites from other compounds in a complex mixture. animbiosci.org |

| MS/MS Fragmentation | Collision-induced dissociation of a selected precursor ion to generate a product ion spectrum. nih.gov | Provides structural information for the unambiguous identification of metabolites and the elucidation of their structures. |

| Retention Time | The time it takes for a compound to pass through the chromatographic column. nih.gov | Used in conjunction with mass data to confirm the identity of a compound by comparing it to a standard. |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete three-dimensional structure of molecules in solution. weebly.comlibretexts.org It provides detailed information about the connectivity of atoms and their spatial arrangement. leibniz-fmp.deslideshare.net For a complex alkaloid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. informahealthcare.comnih.gov

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their chemical environments, while ¹³C NMR reveals the number and types of carbon atoms. slideshare.netnih.gov

2D NMR: These experiments provide correlation data between different nuclei, which is crucial for assembling the molecular structure. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically two to four bonds), which is vital for connecting different spin systems and identifying quaternary carbons. emerypharma.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for determining the relative stereochemistry and conformation of the molecule. rsc.org

Application of NMR for Stereochemical Assignments

The determination of the relative stereochemistry of chiral centers is a critical aspect of structural elucidation. nih.gov NMR techniques, particularly the analysis of coupling constants and NOESY data, are fundamental in this process. qd-latam.comnih.gov For instance, the magnitude of the vicinal proton-proton coupling constant (³JHH) can provide information about the dihedral angle between the coupled protons, which in turn helps to define the relative configuration of adjacent stereocenters. nih.gov NOESY experiments reveal through-space interactions, allowing for the determination of which substituents are on the same side of a ring system. rsc.org

Advanced Chromatographic Separations (e.g., HPLC-MS, UPLC-MS) for Isomer Resolution and Research Sample Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, purification, and purity assessment of this compound. nih.gov When coupled with mass spectrometry (MS), these methods become powerful tools for analyzing complex mixtures and resolving isomers. nih.govmdpi.com

UPLC, which utilizes smaller stationary phase particles and higher pressures than conventional HPLC, offers significantly improved resolution, speed, and sensitivity. measurlabs.com This is particularly advantageous for separating structurally similar isomers of this compound that may co-elute under standard HPLC conditions. The choice of the chromatographic column, including chiral stationary phases, is critical for the successful separation of enantiomers and diastereomers. nih.gov

The purity of a research sample is paramount for accurate biological and pharmacological testing. HPLC and UPLC with UV or MS detection are the gold standards for assessing the purity of this compound, ensuring that the observed activity is attributable to the compound of interest and not to impurities.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, Circular Dichroism (CD) spectroscopy is a powerful technique for establishing its absolute configuration. nih.govmtoz-biolabs.com Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. mtoz-biolabs.comspark904.nl

The experimental CD spectrum of this compound can be compared to the theoretically calculated spectrum for a known absolute configuration. frontiersin.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry. This technique is particularly valuable when X-ray crystallography is not feasible due to the inability to obtain suitable crystals. spark904.nl

X-ray Crystallography for Solid-State Structural Analysis (if applicable for research samples)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgwikidoc.org It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule. wikidoc.org

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to generate an electron density map, from which the atomic structure can be deduced. nih.gov If a high-quality single crystal of a research sample of this compound or a suitable derivative can be obtained, X-ray crystallography would provide unambiguous proof of its structure and absolute stereochemistry. rsc.orglibretexts.org

Interactions of + Alpha Hydroxyerysotrine with Biological Systems at a Molecular Level

Protein-Ligand Binding Kinetics and Thermodynamics Studies

Specific data on the protein-ligand binding kinetics and thermodynamics of (+)-alpha-Hydroxyerysotrine are not available in the current body of scientific literature.

Understanding the interaction of a compound like this compound with its protein targets is fundamental to elucidating its mechanism of action. nih.govmdpi.com Such studies typically involve determining the rates of association (k_on) and dissociation (k_off) of the ligand-protein complex, as well as the equilibrium dissociation constant (K_d), which is a measure of binding affinity. mdpi.com The thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), provide insight into the forces driving the interaction. nih.govchemrxiv.org

Common techniques to study these interactions include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of K_d, binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govfrontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, providing real-time data on the association and dissociation kinetics (k_on and k_off). cureffi.org

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between a donor and acceptor bead brought into proximity by a binding event, often used for high-throughput screening of protein-ligand interactions. researchgate.net

Without experimental data for this compound, it is not possible to provide a data table on its specific binding kinetics and thermodynamics.

In vitro Metabolic Stability and Biotransformation Pathways

There is a lack of specific published data concerning the in vitro metabolic stability and biotransformation pathways of this compound.

Metabolic stability assays are crucial in drug discovery to predict a compound's half-life and clearance in the body. iqvia.combioivt.com These studies are typically conducted using in vitro systems such as liver microsomes or hepatocytes from various species, including humans, to assess the rate of metabolism. scielo.brnih.gov The primary enzymes responsible for the metabolism of many foreign compounds (xenobiotics) are the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Research on related Erythrina alkaloids, such as erythraline (B1235506), indicates that they are metabolized by CYP450 enzymes. scielo.br This suggests that this compound is likely also a substrate for CYP enzymes.

Biotransformation studies identify the metabolic pathways a compound undergoes, which can be categorized into Phase I (functionalization reactions like oxidation, reduction, hydrolysis) and Phase II (conjugation reactions). bioduro.complos.org Identifying metabolites is key to understanding the compound's clearance mechanism and potential for forming active or toxic byproducts. frontiersin.orgnih.govfrontiersin.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are standard for identifying and quantifying metabolites formed in in vitro systems. frontiersin.org

A hypothetical study of this compound would likely investigate its metabolism via CYP-mediated reactions, such as hydroxylation, which has been observed for other nitrosamines. nih.gov

Table 1: Representative Data for In Vitro Metabolic Stability Assays (Hypothetical for this compound)

| Parameter | Description | Hypothetical Value |

| t_1/2 (min) | Half-life in human liver microsomes. | Data not available |

| CL_int (µL/min/mg protein) | Intrinsic clearance. | Data not available |

| Major Metabolites | Structures of key biotransformation products. | Data not available |

| CYP Isoforms Involved | Specific CYP enzymes responsible for metabolism. | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound is available.

Membrane Permeability and Transport Studies in Model Cellular Systems

Specific experimental data on the membrane permeability and transport of this compound in model cellular systems could not be located in the available literature.

Membrane permeability is a critical determinant of a drug's oral absorption and distribution into tissues. frontiersin.orgresearchgate.net The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the intestinal epithelium. nih.govresearchgate.net When cultured as a monolayer, these cells form tight junctions and express various transporters, making them suitable for predicting the intestinal permeability of compounds. bioduro.comenamine.net

Permeability studies typically measure the apparent permeability coefficient (P_app) of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. bioivt.comresearchgate.net The P_app value helps classify a compound's permeability as low, moderate, or high. bioduro.com An efflux ratio (P_app(B-A) / P_app(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption. bioduro.com

The cellular uptake of compounds can occur via several mechanisms, including passive diffusion, facilitated diffusion, and active transport, which may involve various transporter proteins. wikipedia.orgccconline.orgnih.gov Studies with transport inhibitors can help elucidate the specific pathways involved in a compound's cellular uptake. plos.orgfrontiersin.org

Table 2: Representative Data from a Caco-2 Permeability Assay (Hypothetical for this compound)

| Parameter | Description | Hypothetical Value | Classification |

| P_app (A→B) (10⁻⁶ cm/s) | Apparent permeability from apical to basolateral. | Data not available | Data not available |

| P_app (B→A) (10⁻⁶ cm/s) | Apparent permeability from basolateral to apical. | Data not available | Data not available |

| Efflux Ratio | Ratio of P_app (B→A) / P_app (A→B). | Data not available | Data not available |

| % Recovery | The total amount of compound recovered after the assay. | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound is available.

Future Research Directions and Emerging Avenues for + Alpha Hydroxyerysotrine

Exploration of Uncharted Biological Targets and Pathways

While much of the research on Erythrina alkaloids has centered on their effects on the central nervous system, particularly as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), this represents only a fraction of their potential biological activity. wikipedia.orgplos.orgmdpi.com (+)-alpha-Hydroxyerysotrine and its structural relatives have demonstrated a range of effects, including anxiolytic and anti-inflammatory properties, suggesting that their interactions within biological systems are more complex than currently understood. mdpi.commdpi.complos.org

Future research must venture beyond well-trodden paths to identify and validate novel molecular targets. Preliminary evidence suggests that the anti-inflammatory effects of some Erythrina compounds may be mediated through the inhibition of pathways such as NF-kB. mdpi.com The observation of cytotoxic effects against cancer cell lines in related compounds points toward unexplored anticancer potential, possibly involving pathways like the STAT signaling cascade. mdpi.com A significant portion of naturally occurring alkaloids remain under-investigated, and a comprehensive screening of this compound against a broad array of receptors, enzymes, and signaling pathways is a critical next step. researchgate.net This exploration could unveil entirely new mechanisms of action and therapeutic applications for diseases ranging from neurodegenerative disorders to cancer and inflammatory conditions. wikipedia.orgnih.gov

Table 1: Known and Potential Biological Activities of Select Erythrina Alkaloids

| Alkaloid | Known/Reported Activity | Potential Research Area | Reference(s) |

|---|---|---|---|

| This compound | Anxiolytic-like effects | Comprehensive receptor screening, anti-inflammatory pathways | mdpi.com, plos.org |

| Erysodine | Competitive nAChR antagonist, anxiolytic | Neuroprotective effects, radical scavenging mechanisms | mdpi.com, ekb.eg |

| Erythraline (B1235506) | Anti-inflammatory (TAK1 inhibition) | Elucidation of downstream signaling, insecticidal properties | wikipedia.org, mdpi.com |

Application of Chemoinformatic and Computational Approaches in Analog Design

The complex tetracyclic core of this compound presents a formidable challenge for chemical synthesis and modification. wiley.com Chemoinformatic and computational tools offer a powerful and efficient strategy to navigate this complexity. researchgate.net Virtual screening, molecular docking, and molecular dynamics simulations can be employed to predict the binding of this compound and its hypothetical analogs to a vast library of biological targets, thereby prioritizing experimental studies and accelerating the discovery of novel activities. researchgate.netdovepress.com

This computational-first approach allows for the in silico design of simplified or modified analogs with potentially enhanced potency, improved selectivity for specific receptor subtypes (e.g., α4β2 nAChR), or more favorable pharmacokinetic profiles. dovepress.comnih.gov For instance, studies have already used docking to screen Erythrina alkaloids against targets like acetylcholinesterase (AChE) and angiotensin-converting enzyme 2 (ACE2), demonstrating the utility of these methods. researchgate.netdovepress.com Future work should focus on creating predictive models that correlate structural features of the erythrinan (B1236395) scaffold with specific biological activities. This would enable the rational design of new chemical entities based on the this compound template, optimizing its structure for therapeutic potential while potentially reducing synthetic complexity. nih.gov

Table 2: Examples of Computational Studies on Erythrina Alkaloids

| Study Focus | Computational Method(s) | Target | Key Finding | Reference(s) |

|---|---|---|---|---|

| AChE Inhibition | Molecular Docking, ADMET Prediction | Acetylcholinesterase (AChE) | Identified 8-oxoerymelanthine as a top candidate with favorable binding affinity. | researchgate.net, dovepress.com |

| COVID-19 Treatment | Virtual Screening, Molecular Docking | Angiotensin-Converting Enzyme 2 (ACE2) | Screened flavonoid derivatives from Erythrina as potential inhibitors of the ACE2-RBD interaction. | researchgate.net |

| nAChR Antagonism | Design of Simplified Analogues | Nicotinic Acetylcholine Receptors (nAChRs) | Developed a simplified tetrahydroisoquinoline analog with high selectivity for the α4β2 subtype. | nih.gov |

Advancements in Sustainable and Scalable Synthetic Methodologies

The limited availability of this compound from natural sources is a major barrier to extensive biological screening and clinical development. researchgate.net While numerous total syntheses of the core erythrinan skeleton have been developed, they are often lengthy, low-yielding, and reliant on harsh reagents, making them unsuitable for large-scale production. nih.govacs.org A key future direction is the development of synthetic methodologies that are not only efficient but also sustainable and scalable. researchgate.netvulcanchem.com

This involves incorporating the principles of green chemistry, such as using renewable starting materials, minimizing waste through high atom economy, and employing environmentally benign solvents and catalysts. chemanager-online.comresearchgate.net Innovations like flow photochemistry have already been shown to enable the gram-scale synthesis of key intermediates that were previously challenging to produce in batches. wiley.com Future synthetic strategies could explore novel catalytic processes, such as palladium-catalyzed reactions or N-acyliminium ion cyclizations, to construct the complex spirocyclic core more efficiently. wiley.comacs.orgacs.org The ultimate goal is to design a synthetic route that is robust, cost-effective, and environmentally responsible, thereby enabling the production of sufficient quantities of this compound and its designed analogs for comprehensive pharmacological evaluation. mdpi.comnih.gov

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To truly understand the biological impact of this compound, research must move from a single-target focus to a holistic, systems-level perspective. nih.govresearchgate.net The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this. mdpi.comarxiv.org By treating a cell or organism as a complex system, these approaches can map the global changes that occur in response to the compound. nih.govarxiv.org

Pioneering studies on Erythrina velutina have already utilized a combination of transcriptome and metabolome analysis to build a putative biosynthetic pathway for its alkaloids. researchgate.netnih.gov These studies identified dozens of alkaloids and 24 candidate genes involved in their production. researchgate.netnih.gov This approach can be extended to understand the compound's pharmacological effects. For example, treating neuronal cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the full network of pathways being modulated. This could confirm expected effects on cholinergic signaling and simultaneously uncover novel, off-target interactions, providing a comprehensive and unbiased view of its mechanism of action. researchgate.net

Table 3: Candidate Genes in Erythrina Alkaloid Biosynthesis Identified via Omics

| Gene/Enzyme Class | Putative Function in Pathway | Reference(s) |

|---|---|---|

| Norcoclaurine synthase (NCS) | Catalyzes the initial condensation step | nih.gov, researchgate.net |

| Cytochrome P450 monooxygenases (CYP) | Hydroxylation and ring-coupling reactions | nih.gov, researchgate.net |

| O-methyltransferases (OMT) | Methylation of hydroxyl groups | nih.gov, researchgate.net |

| N-methyltransferases (NMT) | N-methylation steps | nih.gov, researchgate.net |

Potential for Biosynthetic Engineering and Synthetic Biology Approaches

The elucidation of the biosynthetic pathway of Erythrina alkaloids through omics opens the door to powerful biotechnological production methods. nih.goveolss.net Rather than relying on chemical synthesis or extraction from plants, this compound could potentially be produced through biosynthetic engineering and synthetic biology. rsc.orgwur.nl This involves transferring the identified biosynthetic genes from Erythrina species into a microbial host, such as E. coli or yeast, which can be easily and rapidly cultivated in large-scale fermenters. mdpi.com